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molecular formula C13H20N2S B8751870 1-(3-(Phenylthio)propyl)piperazine

1-(3-(Phenylthio)propyl)piperazine

Cat. No. B8751870
M. Wt: 236.38 g/mol
InChI Key: OCRHOKSHUVVCFL-UHFFFAOYSA-N
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Patent
US04127661

Procedure details

To 1000 ml methyl ethyl ketone are added 3-phenylthio-1-chloro-propane (1 mole), sodium iodide (1 mole) and anhydrous piperazine (4 moles). The resulting mixture is refluxed during 24 hours, with stirring, after which the solvent is evaporated in vacuo, the residue is taken up into water and ether. The ether phase is washed with water, dried and concentrated. The residue is distilled in vacuo. B.p. = 140° C./0.05 mm Hg. N.M.R.: consistent.
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
4 mol
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([S:7][CH2:8][CH2:9][CH2:10]Cl)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[I-].[Na+].[NH:14]1[CH2:19][CH2:18][NH:17][CH2:16][CH2:15]1>C(C(C)=O)C>[C:1]1([S:7][CH2:8][CH2:9][CH2:10][N:14]2[CH2:19][CH2:18][NH:17][CH2:16][CH2:15]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1 mol
Type
reactant
Smiles
C1(=CC=CC=C1)SCCCCl
Name
Quantity
1 mol
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
4 mol
Type
reactant
Smiles
N1CCNCC1
Name
Quantity
1000 mL
Type
solvent
Smiles
C(C)C(=O)C

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture is refluxed during 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
after which the solvent is evaporated in vacuo
WASH
Type
WASH
Details
The ether phase is washed with water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
The residue is distilled in vacuo

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)SCCCN1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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